Tiocol 54

Catalog No.
S13279293
CAS No.
361169-05-3
M.F
C44H49N3O10S2
M. Wt
844.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiocol 54

CAS Number

361169-05-3

Product Name

Tiocol 54

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-3-[[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamoylamino]propanamide

Molecular Formula

C44H49N3O10S2

Molecular Weight

844.0 g/mol

InChI

InChI=1S/C44H49N3O10S2/c1-52-33-19-23-9-13-29(27-21-31(48)35(58-7)15-11-25(27)38(23)42(56-5)40(33)54-3)46-37(50)17-18-45-44(51)47-30-14-10-24-20-34(53-2)41(55-4)43(57-6)39(24)26-12-16-36(59-8)32(49)22-28(26)30/h11-12,15-16,19-22,29-30H,9-10,13-14,17-18H2,1-8H3,(H,46,50)(H2,45,47,51)/t29-,30-/m0/s1

InChI Key

KFSQWRCNSHKOCW-KYJUHHDHSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)CCNC(=O)NC4CCC5=CC(=C(C(=C5C6=CC=C(C(=O)C=C46)SC)OC)OC)OC)OC)OC

Isomeric SMILES

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)CCNC(=O)N[C@H]4CCC5=CC(=C(C(=C5C6=CC=C(C(=O)C=C46)SC)OC)OC)OC)OC)OC

Nanoparticle Albumin-bound Thiocolchicine Dimer nab-5404 is a nanoparticle albumin-bound formulation of a thiocolchicine dimer, an inhibitor of both microtubule and topoisomerase I (TOP1), with antineoplastic and vascular disrupting activities. Upon administration of nanoparticle albumin-bound thiocolchicine dimer nab-5404, this agent binds to tubulin and inhibits its polymerization, which blocks mitotic spindle formation and leads to cell cycle arrest and tumor endothelial cell apoptosis. This disrupts the tumor vasculature and leads to tumor necrosis. In addition, nab-5404 binds to topoisomerase I (TOPI) and inhibits its activity. This results in the inhibition of the repair of single-strand DNA breaks, DNA replication, and tumor cell growth in susceptible tumor cell populations. The nanoparticle albumin-based formulation permits the albumin-mediated endocytosis of the thiocolchicine dimer by tumor cells and endothelial cells.

Tiocol 54, also known as 1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine, is a synthetic compound characterized by its complex molecular structure that includes a piperazine ring substituted with both fluorophenyl and naphthalenyl groups. This unique combination of substituents contributes to its distinct chemical behavior and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

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Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide
  • Reduction Agents: Hydrogen gas, palladium on carbon
  • Substitution Agents: Halogens, nucleophiles (amines or thiols)

Tiocol 54 exhibits significant biological activity, particularly in its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes involved in cellular signaling pathways. This modulation can lead to altered cellular responses, potentially making it useful in therapeutic applications. The compound's unique structural features are thought to enhance its binding affinity to target receptors.

The synthesis of Tiocol 54 typically involves multi-step organic reactions. A common approach begins with the preparation of an intermediate compound, followed by subsequent reactions to form the final product. Industrial production may utilize continuous flow reactors and automated systems to optimize yield and purity. Advanced purification techniques such as chromatography and crystallization are often employed to ensure high-quality output .

Example Synthetic Route

  • Preparation of the intermediate 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine.
  • Subsequent reactions to introduce naphthalenyl substituents.

Tiocol 54 has potential applications in various fields:

  • Pharmaceutical Development: Its biological activity suggests potential use in drug development for treating diseases influenced by enzyme activity.
  • Research: The compound serves as a valuable tool for studying receptor interactions and signaling pathways in cellular biology.

Studies on Tiocol 54's interactions reveal its capacity to bind with various receptors and enzymes, influencing their activity. These interactions are crucial for understanding the compound's pharmacological effects and therapeutic potential. Further research is needed to elucidate the specific mechanisms through which Tiocol 54 exerts its biological effects.

Tiocol 54 shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesBiological Activity
2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-aminePiperazine ring with fluorophenyl groupPotential enzyme inhibitor
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amineTriazine core with piperazineAntineoplastic properties

Uniqueness of Tiocol 54

Tiocol 54 stands out due to its specific combination of fluorophenyl and naphthalenyl groups, which confer unique chemical and biological properties not present in similar compounds. This structural uniqueness enhances its potential for targeted therapeutic applications and makes it an important subject for further research in medicinal chemistry .

Molecular Architecture and Stereochemical Features

International Union of Pure and Applied Chemistry Nomenclature and Functional Group Analysis

Tiocol 54, chemically identified by the Chemical Abstracts Service number 361169-05-3, represents a sophisticated dimeric thiocolchicine derivative with substantial molecular complexity [1]. The compound possesses the molecular formula C₄₄H₄₉N₃O₁₀S₂ and exhibits a molecular weight of 844.0 grams per mole [1]. The complete International Union of Pure and Applied Chemistry nomenclature designates this compound as N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-3-[[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamoylamino]propanamide [1].

The molecular architecture of Tiocol 54 demonstrates remarkable structural sophistication through its dimeric configuration, where two thiocolchicine moieties are covalently linked via a central urea bridge [1]. Each monomeric unit contains a characteristic benzo[a]heptalen ring system, representing the core structural framework derived from the parent colchicine molecule [1]. The compound exhibits a topological polar surface area of 210 square angstroms, indicative of significant polar interactions potential [1].

Table 1: Molecular Characterization Data for Tiocol 54

PropertyValue
Molecular FormulaC₄₄H₄₉N₃O₁₀S₂
Molecular Weight (g/mol)844.0
Chemical Abstracts Service Number361169-05-3
XLogP3-AA4.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors12
Rotatable Bonds13
Topological Polar Surface Area (Ų)210
Heavy Atom Count59
Defined Atom Stereocenters2
Complexity Score1790

The functional group analysis reveals multiple distinct chemical moieties that contribute to the compound's unique properties [1]. Each thiocolchicine unit contains three methoxy groups (-OCH₃) positioned at carbons 1, 2, and 3 of the aromatic ring system, providing significant electron-donating character [1]. The presence of methylsulfanyl groups (-SCH₃) at position 10 of each tropolone ring distinguishes this derivative from the parent colchicine structure [1]. These sulfur-containing substituents represent a critical structural modification that alters the compound's electronic properties and potential binding interactions [2] [3].

Table 2: Functional Group Analysis for Tiocol 54

Functional GroupCountLocation
Methoxy groups (-OCH₃)6Positions 1,2,3 on each aromatic ring
Methylsulfanyl groups (-SCH₃)2Position 10 on each tropolone ring
Amide groups (-CONH-)2Connecting linker to each monomer unit
Urea linkage (-NHCONH-)1Central linking bridge between monomers
Aromatic rings4Two per monomer unit (benzene rings)
Cycloheptatrienone rings2One per monomer unit (7-membered rings)
Ketone groups (C=O)2Position 9 on each tropolone ring
Ether linkages (-O-)6Methoxy substituents

The central linking moiety consists of a three-carbon aliphatic chain terminating in amide and urea functionalities, creating a symmetric dimeric structure [1]. This linker system provides flexibility while maintaining structural integrity through hydrogen bonding interactions [1]. The compound demonstrates a complexity score of 1790, reflecting the intricate three-dimensional arrangement of multiple functional groups and stereocenters [1].

X-ray crystallographic studies of related thiocolchicine derivatives have demonstrated that the replacement of oxygen by sulfur in the C-ring methoxy group causes greater puckering of the troponoid ring compared to non-sulfur-containing analogues [2]. This structural perturbation significantly influences the conformational preferences and molecular recognition properties of the compound [2].

Chiral Centers and Absolute Configuration Determination

Tiocol 54 contains two defined atom stereocenters, both exhibiting S-configuration according to the Cahn-Ingold-Prelog priority rules [1]. These chiral centers are located at carbon 7 of each thiocolchicine monomer unit within the cycloheptatrienone ring system [1]. The stereochemical assignment follows systematic nomenclature conventions established for complex natural products and their synthetic derivatives [4] [5].

Table 3: Stereochemical Centers in Tiocol 54

StereocenterConfigurationSubstituentsDescription
Carbon 7 (First monomer)SH, NH-CO-linker, aromatic ring system, aliphatic chainChiral center in the cycloheptatrienone ring system
Carbon 7 (Second monomer)SH, NH-CO-linker, aromatic ring system, aliphatic chainChiral center in the cycloheptatrienone ring system

The absolute configuration determination for thiocolchicine derivatives typically employs multiple analytical approaches, including X-ray crystallography, vibrational optical activity, and chemical correlation methods [5] [6]. Vibrational optical activity has emerged as a powerful tool for determining absolute configuration of chiral molecules in solution state, offering advantages over X-ray crystallography by eliminating the need for single crystal preparation [5].

The stereochemical integrity at carbon 7 positions is crucial for biological activity, as demonstrated in related colchicine derivatives where stereochemical modifications significantly affect binding affinity to target proteins [7]. The S-configuration at both stereocenters creates a pseudo-symmetric dimeric structure that may enhance binding cooperativity through bivalent interactions [7].

Computational studies utilizing Time-Dependent Density Functional Theory calculations have been employed for absolute configuration determination in similar complex molecules [6]. However, for molecules with small specific rotations, the reliability of such computational approaches requires careful validation with experimental data [6]. The dimeric nature of Tiocol 54 likely contributes to enhanced optical rotation values compared to monomeric analogues, facilitating more reliable stereochemical assignments [6].

Crystalline versus Amorphous Polymorphs

Solvate Formation and Stability Profiles

The propensity for solvate formation in Tiocol 54 stems from its multiple hydrogen bonding sites and the presence of polar functional groups throughout the molecular structure [8] [9]. The compound contains three hydrogen bond donors and twelve hydrogen bond acceptors, creating extensive opportunities for intermolecular interactions with solvent molecules [1]. This hydrogen bonding capacity, combined with the presence of aromatic systems capable of π-π stacking interactions, suggests significant potential for diverse solvate structures [8].

Table 4: Solvate Formation Potential for Tiocol 54

Solvent TypeHydrogen Bonding CapacityExpected Solvate TypeStability Factors
Alcohols (methanol, ethanol)High (donor/acceptor)Channel or discrete solvatesHydrogen bonding to amide/urea groups
Aromatic solvents (toluene, benzene)Low (π-π interactions possible)Inclusion complexesAromatic π-π stacking interactions
Polar aprotic (dimethylformamide, dimethyl sulfoxide)High (acceptor only)Channel solvatesStrong hydrogen bonding to carbonyl groups
Chlorinated solvents (dichloromethane)Low (weak acceptor)Discrete solvatesWeak van der Waals interactions
WaterHigh (donor/acceptor)Hydrates (discrete or channel)Strong hydrogen bonding network
AcetonitrileMedium (acceptor only)Channel solvatesDipole-dipole interactions
AcetoneMedium (acceptor only)Discrete solvatesModerate hydrogen bonding

Pharmaceutical solvate formation follows established patterns where conformationally flexible molecules with multiple hydrogen bonding sites exhibit enhanced solvate diversity [8]. The high molecular flexibility of Tiocol 54, evidenced by its 13 rotatable bonds, enables conformational adaptation to accommodate various solvent molecules within crystal lattices [1] [8]. This flexibility facilitates the formation of both channel-type solvates, where solvent molecules occupy continuous channels within the crystal structure, and discrete solvates, where solvent molecules are isolated within specific binding sites [8].

The stability profiles of pharmaceutical solvates depend critically on the strength and geometry of intermolecular interactions between the host molecule and incorporated solvent [8]. For Tiocol 54, the central urea linkage provides particularly strong hydrogen bonding capabilities, potentially stabilizing solvates with protic solvents such as alcohols and water [8]. The multiple methoxy groups may participate in weaker hydrogen bonding interactions, contributing to overall solvate stability [8].

High-throughput crystallization approaches have demonstrated the importance of systematic solvent screening for identifying stable solvate forms in pharmaceutical development [9]. Such approaches would be particularly valuable for Tiocol 54 given its structural complexity and multiple potential solvation sites [9]. The impact of solvate formation extends beyond structural considerations to influence critical pharmaceutical properties including solubility, dissolution profile, and physical stability [9].

X-ray Powder Diffraction and Thermal Analysis (Thermogravimetric/Differential Thermal Analysis) Characterization

X-ray powder diffraction represents the gold standard analytical technique for identifying and quantifying solid forms of pharmaceutical compounds, including polymorphs, solvates, hydrates, and amorphous phases [10] [11]. For Tiocol 54 characterization, X-ray powder diffraction provides definitive identification of crystalline versus amorphous forms through analysis of characteristic diffraction patterns [10]. Synchrotron X-ray powder diffraction offers enhanced sensitivity with detection limits approaching 0.01% weight/weight for contaminating crystalline phases, enabling identification of minor polymorphic impurities [10] [11].

Table 5: Characterization Methods for Thiocolchicine Derivatives

Characterization MethodApplicationTypical Temperature Range (°C)Detection Limit
X-ray Powder DiffractionIdentification of crystalline vs amorphous forms, polymorph detectionRoom temperature0.01-0.05% w/w
Differential Scanning CalorimetryThermal transitions, melting points, glass transitions25-3000.1-1% w/w
Thermogravimetric AnalysisMass loss analysis, dehydration/desolvation events25-6000.1% mass change
Differential Thermal AnalysisThermal events detection, phase transitions25-5001-5% w/w
Infrared SpectroscopyFunctional group identification, hydrogen bonding analysisRoom temperature1-5% w/w
Nuclear Magnetic ResonanceMolecular structure confirmation, polymorphic discriminationRoom temperature1-10% w/w
X-ray Single Crystal DiffractionComplete structural determination, absolute configurationRoom temperatureSingle crystal required

Thermal analysis techniques, including thermogravimetric analysis and differential thermal analysis, provide complementary information regarding the thermal behavior and stability of different solid forms [12]. Thermogravimetric analysis enables quantitative determination of mass loss events associated with dehydration, desolvation, or decomposition processes [12]. For Tiocol 54 solvates, thermogravimetric analysis would reveal characteristic mass loss profiles corresponding to solvent removal at specific temperatures [12].

Table 6: Thermal Analysis Parameters for Thiocolchicine-type Compounds

Thermal EventExpected Temperature Range (°C)Typical Enthalpy Change (J/g)Detection Method
Dehydration/Desolvation50-15020-100Thermogravimetric analysis mass loss, Differential Scanning Calorimetry endotherm
Glass Transition40-80N/A (Heat capacity change)Differential Scanning Calorimetry reversible heat capacity change
Crystallization80-12010-50Differential Scanning Calorimetry exotherm
Polymorphic Transition100-1805-30Differential Scanning Calorimetry endotherm/exotherm
Melting Point170-22050-150Differential Scanning Calorimetry endotherm
Decomposition250-350VariableThermogravimetric analysis mass loss, Differential Scanning Calorimetry exotherm

Differential thermal analysis provides sensitive detection of thermal events including polymorphic transitions, crystallization, and melting phenomena [13] [12]. The technique measures temperature differences between the sample and an inert reference material during controlled heating or cooling, enabling identification of endothermic and exothermic processes [12]. For complex pharmaceutical compounds like Tiocol 54, modulated temperature differential scanning calorimetry offers enhanced resolution of overlapping thermal events and improved detection of glass transitions [13].

The thermal stability profile of thiocolchicine derivatives demonstrates characteristic decomposition patterns that can be monitored through combined thermogravimetric and differential thermal analysis [14]. Studies of related compounds have shown that thiocolchicine exhibits instability under acidic and basic hydrolysis conditions as well as oxidative stress, with decomposition products detectable through thermal analysis coupled with mass spectrometry [15] [14].

Thiocolchicine Dimerization Strategies

The synthesis of Tiocol 54 fundamentally relies on thiocolchicine dimerization reactions that create the characteristic dimeric structure essential for its biological activity. The dimerization process involves the formation of covalent linkages between two thiocolchicine units through carefully designed synthetic pathways [1] [2].

The primary dimerization strategy employs a three-carbon linker system that connects two thiocolchicine molecules through amide bond formation. The synthesis begins with the preparation of N-deacetyl-thiocolchicine through hydrolysis of the acetyl group using 2 N hydrochloric acid at 90°C for 72 hours, achieving yields of approximately 80% [1]. This deacetylation step is crucial as it provides the free amine functionality required for subsequent conjugation reactions.

The linker attachment proceeds through a multi-step sequence involving triphosgene-mediated activation. The N-deacetyl-thiocolchicine is treated with triethylamine and triphosgene in tetrahydrofuran at 0°C, followed by the addition of appropriate diamino compounds to form the dimeric structure [1]. The reaction conditions typically require 48 hours at room temperature to achieve complete conversion.

Alternative dimerization approaches utilize different linker chemistries, including succinate-based connectors and polyethylene glycol spacers. These variations allow for modulation of the pharmacological properties while maintaining the essential dimeric architecture [2]. The choice of linker significantly influences the biological activity, with shorter linkers generally providing enhanced topoisomerase I inhibition activity.

The dimerization reaction mechanism involves nucleophilic attack by the amine group on the activated carbonyl carbon, forming a stable carbamate linkage. This process requires careful pH control to prevent side reactions and ensure high yields. The optimal pH range for dimerization falls between 8.0 and 9.0, maintained through the use of organic bases such as triethylamine or diisopropylethylamine [3].

Recent developments in dimerization strategies have focused on improving selectivity and reducing reaction times. The use of coupling reagents such as N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole has shown promise in achieving higher yields while minimizing side product formation [4]. These reagents facilitate the formation of activated intermediates that react more efficiently with the thiocolchicine amine nucleophiles.

Nanoparticle Albumin-Binding Conjugation Techniques

The conjugation of Tiocol 54 to albumin nanoparticles represents a sophisticated drug delivery approach that enhances pharmacokinetic properties and reduces toxicity. The nanoparticle albumin-bound formulation utilizes human serum albumin as a biocompatible carrier matrix through specialized conjugation techniques [5] [6].

The primary conjugation methodology employs high-pressure homogenization to create stable nanoparticle formulations. The process begins with the dissolution of Tiocol 54 in an organic solvent phase, typically chloroform or dichloromethane, at concentrations ranging from 10-50 mg/mL. Simultaneously, human serum albumin is dissolved in an aqueous buffer system at pH 7.4 to maintain protein stability [5].

The two-phase system undergoes high-pressure homogenization at pressures exceeding 15,000 psi, creating an oil-in-water emulsion where the drug molecules become entrapped within the albumin matrix. The cavitation forces generated during homogenization cause the formation of disulfide cross-links between albumin molecules, stabilizing the nanoparticle structure [5].

Following homogenization, the organic solvent is removed through vacuum evaporation, leaving behind a colloidal dispersion of drug-loaded albumin nanoparticles. The resulting particles typically range from 100-200 nanometers in diameter, with drug loading efficiencies of 60-85% depending on the drug-to-albumin ratio [7].

Alternative conjugation approaches utilize covalent attachment strategies through site-specific modifications. The cysteine-34 residue of human serum albumin provides a convenient thiol group for maleimide-based conjugation chemistry. Monobromomaleimide linkers have shown particular promise for creating stable albumin conjugates that resist premature drug release [8].

The conjugation process involves initial treatment of albumin with reducing agents such as dithiothreitol to expose free thiol groups, followed by reaction with maleimide-activated drug molecules. The reaction proceeds rapidly at physiological pH, with complete conjugation achieved within 2-4 hours at room temperature [8].

pH-condensation methods represent another conjugation approach where albumin undergoes controlled aggregation at its isoelectric point. The process involves adjusting the pH of albumin solutions to approximately 5.2, causing protein precipitation and subsequent cross-linking with glutaraldehyde. Drug molecules become entrapped within the protein matrix during this condensation process [7].

Thermal gelation techniques utilize heat-induced protein denaturation to create drug-loaded nanoparticles. Albumin solutions containing dissolved drug are heated to 70°C for 2 hours, causing protein unfolding and intermolecular cross-linking. This method avoids the use of organic solvents but requires heat-stable drug molecules [7].

The desolvation method involves gradual addition of ethanol to albumin solutions, causing controlled protein precipitation and nanoparticle formation. The process parameters, including ethanol addition rate and final ethanol concentration, significantly influence particle size and drug loading efficiency [7].

Process Optimization Challenges

Solvent Selection for Crystallization

The selection of appropriate solvents for crystallization represents one of the most critical challenges in Tiocol 54 purification. The compound's complex structure and multiple functional groups require careful consideration of solvent properties to achieve optimal crystallization conditions [9] [10].

The ideal crystallization solvent for Tiocol 54 must demonstrate high solubility at elevated temperatures while maintaining minimal solubility at reduced temperatures. This temperature-dependent solubility profile enables effective recrystallization and purification. Primary solvent candidates include methanol, ethanol, isopropanol, acetonitrile, and ethyl acetate [9].

Methanol emerges as a particularly suitable solvent due to its strong hydrogen bonding capability, which facilitates dissolution of the compound's polar functional groups. The solvent's relatively low boiling point (65°C) enables efficient removal during product recovery, while its excellent crystallization properties promote formation of well-defined crystals [10].

Ethanol provides similar advantages with enhanced safety profiles compared to methanol. Its strong donor-acceptor hydrogen bonding characteristics promote effective solvation of Tiocol 54, while the slightly higher boiling point (78°C) offers better process control during crystallization [10].

Acetonitrile represents an alternative approach with different solvation properties. As a polar aprotic solvent, it provides effective dissolution through dipole-dipole interactions while avoiding competitive hydrogen bonding. The compound's crystallization behavior in acetonitrile typically results in narrower metastable zone widths, facilitating more controlled nucleation [11].

Mixed solvent systems offer additional flexibility for optimization. The combination of a good solvent (high solubility) with a poor solvent (low solubility) enables fine-tuning of crystallization conditions. Common mixtures include ethanol-water, methanol-diethyl ether, and acetonitrile-hexane systems [9].

The crystallization process parameters require careful optimization to achieve consistent results. Temperature gradients, cooling rates, and seeding strategies significantly influence crystal quality and yield. Typical cooling rates range from 0.1-1.0°C per minute, with slower rates generally producing larger, more uniform crystals [11].

Solvent purity plays a crucial role in crystallization success. Trace impurities can act as nucleation inhibitors or promoters, drastically affecting crystal formation. High-purity solvents (>99.5%) are essential for reproducible crystallization outcomes [12].

The selection process typically involves small-scale screening experiments using various solvent combinations. Thin-layer chromatography provides rapid assessment of solubility behavior, while microscopic examination of crystal morphology guides final solvent selection [13].

Chromatographic Purification Protocols

The purification of Tiocol 54 requires sophisticated chromatographic protocols capable of separating the target compound from synthetic impurities and degradation products. The compound's complex structure and multiple stereocenters present significant challenges for achieving pharmaceutical-grade purity [14] [15].

Flash chromatography represents the primary purification method for Tiocol 54, utilizing normal-phase silica gel columns with gradient elution systems. The technique provides excellent resolution for separating closely related compounds while maintaining high throughput capabilities [15].

The stationary phase selection focuses on silica gel with particle sizes ranging from 40-63 micrometers, providing optimal balance between resolution and flow rates. Spherical silica particles offer superior column packing and reduced pressure drops compared to irregular particles [15].

Mobile phase development requires systematic optimization of solvent gradients. Initial screening typically begins with hexane-ethyl acetate mixtures, with polarity gradually increasing from 90:10 to 30:70 ratios. The elution profile is monitored using ultraviolet detection at 254 nm, corresponding to the compound's aromatic chromophores [16].

Preparative high-performance liquid chromatography provides higher resolution separation for final purification stages. The technique utilizes C18 reversed-phase columns with acetonitrile-water mobile phases containing formic acid modifiers. Gradient elution programs typically span 30-60 minutes, enabling baseline separation of impurities [14].

Column loading optimization requires careful balance between sample capacity and resolution. Typical loading ranges from 10-50 mg per gram of stationary phase, with higher loadings resulting in decreased resolution but improved throughput [15].

Supercritical fluid chromatography offers an alternative approach with enhanced selectivity for chiral separations. The technique utilizes supercritical carbon dioxide modified with methanol or ethanol co-solvents. The reduced viscosity and enhanced diffusivity of supercritical fluids enable faster separations with improved resolution [14].

The purification protocol requires multiple chromatographic steps to achieve pharmaceutical specifications. Initial crude purification utilizes flash chromatography to remove major impurities, followed by preparative HPLC for final polishing. Each step requires careful monitoring of purity using analytical HPLC and mass spectrometry [15].

Method development follows systematic approaches utilizing design of experiments principles. Response surface methodology enables optimization of multiple variables simultaneously, including flow rates, gradient slopes, and column temperatures. The optimization targets include purity, yield, and analysis time [17].

Quality control parameters include assay purity (>98%), related substances (<0.5% individual, <2.0% total), and residual solvents (<0.5%). These specifications require robust analytical methods capable of detecting and quantifying trace impurities [15].

The scalability of chromatographic methods presents ongoing challenges. Laboratory-scale methods require translation to pilot and manufacturing scales while maintaining separation efficiency. Scale-up considerations include column dimensions, flow rates, and solvent consumption [15].

Process optimization employs advanced computational tools including machine learning algorithms for predicting optimal conditions. These systems analyze historical data to recommend optimal purification parameters, reducing development time and improving success rates [13].

Validation protocols ensure method reliability and reproducibility. Parameters include precision, accuracy, linearity, range, and robustness. The validation process typically requires analysis of multiple batches under varying conditions to demonstrate method suitability [14].

XLogP3

4.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

843.28593712 g/mol

Monoisotopic Mass

843.28593712 g/mol

Heavy Atom Count

59

UNII

5C3JG9RQU3

Dates

Last modified: 08-10-2024

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